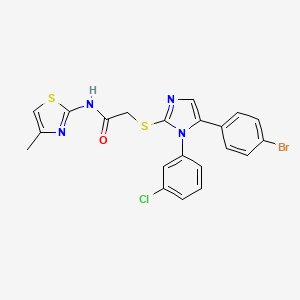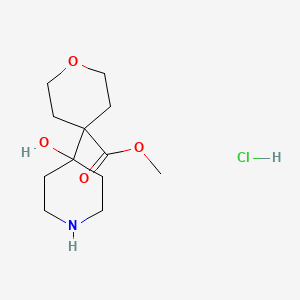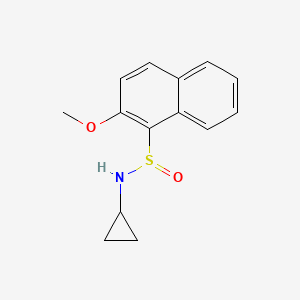
2-((3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoindolines, including “2-((3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione”, are an important family of compounds present in a wide array of bioactive molecules . They have been the focus of much research due to their potential applications in medicinal chemistry .
Synthesis Analysis
Isoindolines and dioxoisoindolines have been synthesized using simple heating and relatively quick solventless reactions . This green synthesis technique is aimed at complying with the principles of green chemistry .
Molecular Structure Analysis
The common structure of isoindoline-1,3-dione (phthalimide) derivatives is –CO–N–®–CO–, which makes them neutral and hydrophobic . This allows them to pass through the living membrane in vivo .
Wissenschaftliche Forschungsanwendungen
Structural Characterization and Synthesis
The study by Dioukhane et al. (2021) on a structurally similar compound, "2-(4-methyl-2 Phenyl-4, 5-dihydrooxazol-4-ylmethyl)-isoindole-1, 3-dione," highlighted the use of NMR spectroscopy for structural characterization. This research showcases the importance of advanced spectroscopic techniques in confirming the molecular structure of complex organic compounds, which is crucial for their application in various scientific domains (Dioukhane et al., 2021).
Material Science and Luminescence
A novel beta-diketone with an electro-transporting oxadiazole group was synthesized and studied for its photoluminescence properties, showcasing potential applications in organic light-emitting diodes (OLEDs). This research underscores the compound's utility in developing materials with specific optical properties, which could be extrapolated to similar compounds for their use in electronic and photonic devices (Nengjun Xiang et al., 2006).
Corrosion Inhibition
Research on aza-pseudopeptides including isoindoline-1,3-dione derivatives has demonstrated their efficacy as corrosion inhibitors for mild steel in acidic environments. This application is significant in industrial sectors where corrosion resistance is paramount, suggesting that similar compounds could serve as protective agents for metals (Chadli et al., 2017).
Chemosensors
The development of colorimetric and fluorescent chemosensors based on 1,8-naphthalimide derivatives for fluoride ion detection represents another intriguing application. These sensors can deprotonate in the presence of fluoride ions, leading to a visible color change. This highlights the potential use of similar compounds in environmental monitoring and analytical chemistry (Liang Zhang et al., 2020).
Wirkmechanismus
Target of Action
The primary target of the compound 2-((3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the brain’s reward system and is involved in the regulation of mood, motivation, and attention .
Mode of Action
The compound this compound interacts with the dopamine receptor D2, potentially modulating its activity
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to dopamine signaling, given its interaction with the dopamine receptor D2 . The downstream effects of this interaction could influence various neurological processes, including mood regulation and reward response.
Pharmacokinetics
The compound was tested in silico to predict its affinities and some pharmacokinetic parameters
Result of Action
One of the isoindoline-1,3-dione derivatives was evaluated in vivo in a parkinsonism mouse model, and it was found to revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine . This suggests that the compound may have potential therapeutic effects in neurological disorders such as Parkinson’s disease.
Biochemische Analyse
Biochemical Properties
Isoindoline-1,3-dione derivatives have been shown to interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
2-((3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione has been shown to have significant effects on the survival of cancer cells . In particular, it has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Preliminary studies suggest that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Eigenschaften
IUPAC Name |
2-[[3-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3S/c20-15-11-5-1-2-6-12(11)16(21)19(15)9-14-17-13(18-22-14)8-10-4-3-7-23-10/h1-7H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWVERACOUIKRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC(=NO3)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2682871.png)
![4-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2682872.png)
![5-(2-fluorophenyl)indeno[1,2-d][1,3]thiazolo[3,2-a]pyrimidine-3,6(2H,5H)-dione](/img/structure/B2682874.png)


![1-{1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2682879.png)


![Methyl 2-(aminomethyl)spiro[2.3]hexane-2-carboxylate](/img/structure/B2682885.png)
![6-Oxa-1-azaspiro[3.4]octan-2-one](/img/structure/B2682887.png)
![Tert-butyl-[4-(2-iodoethoxy)butoxy]-dimethylsilane](/img/structure/B2682888.png)
![[2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]methanol](/img/structure/B2682891.png)

